molecular formula C13H14 B3050584 1,2,4-Trimethylnaphthalene CAS No. 2717-42-2

1,2,4-Trimethylnaphthalene

Cat. No. B3050584
CAS RN: 2717-42-2
M. Wt: 170.25 g/mol
InChI Key: JCNGSJUYPCVGAM-UHFFFAOYSA-N
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Description

1,2,4-Trimethylnaphthalene is a chemical compound with the molecular formula C13H14 . It has an average mass of 170.250 Da and a monoisotopic mass of 170.109543 Da .


Molecular Structure Analysis

The molecular structure of 1,2,4-Trimethylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with three methyl groups attached at the 1st, 2nd, and 4th positions .


Physical And Chemical Properties Analysis

1,2,4-Trimethylnaphthalene, like other naphthalene derivatives, is likely to be a solid at room temperature with a relatively high melting point. It is expected to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

  • Geochimica et Cosmochimica Acta (1988)

    This study by Strachan, Alexander, and Kagi analyzed trimethylnaphthalenes (TMNs) in sediments and crude oils, discovering their potential as markers for plant classes and their utility in classifying crude oils based on organic matter origin and age. The research highlighted the value of TMNs in geological and environmental studies (Strachan, Alexander, & Kagi, 1988).

  • Tetrahedron (1982)

    Lambrechts and Cerfontain investigated the sulphur trioxide sulphonation of various trimethylnaphthalenes, including 1,2,4-Trimethylnaphthalene. This research offers insights into chemical processes relevant to industrial chemistry and organic synthesis (Lambrechts & Cerfontain, 1982).

  • Palaeogeography, Palaeoclimatology, Palaeoecology (2006)

    Armstroff et al. studied alkylnaphthalenes in ancient organic matter, revealing the presence of 1,2,4-Trimethylnaphthalene and its implications for understanding past biological and environmental conditions (Armstroff et al., 2006).

  • Geochimica et Cosmochimica Acta (1985)

    Alexander et al. explored the distributions of dimethylnaphthalenes and trimethylnaphthalenes in sediments and crude oils, suggesting their potential as indicators of thermal maturity in geological studies (Alexander et al., 1985).

  • Chemosphere (2012)

    Ostojić and Đorđević's study on the electronic properties of trimethylnaphthalenes and their biodegradation rates provides insights into environmental chemistry, particularly concerning pollutants like diesel fuel and bitumen emissions (Ostojić & Đorđević, 2012).

  • Journal of Chromatography A (1986)

    Onodera et al. analyzed the chlorination reactions of methylnaphthalenes, including 1,2,4-Trimethylnaphthalene, in aqueous solutions, contributing to our understanding of chemical reactions in water treatment processes (Onodera et al., 1986).

  • Polycyclic Aromatic Compounds (1996)

    Bastow, Alexander, and Kagi's research on the methylation of 1,2,4-Trimethylnaphthalene in sedimentary hydrocarbons adds to the knowledge of organic geochemical processes (Bastow, Alexander, & Kagi, 1996).

properties

IUPAC Name

1,2,4-trimethylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-8-10(2)12-6-4-5-7-13(12)11(9)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGSJUYPCVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181639
Record name 1,2,4-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethylnaphthalene

CAS RN

2717-42-2
Record name 1,2,4-Trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2717-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181639
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Record name 1,2,4-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4-TRIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
MC Kloetzel - Journal of the American Chemical Society, 1940 - ACS Publications
The biaryl synthesis involving the action of reducing agents on aqueous solutions of diazotized amines has been applied to the synthesis of resolvable diphenic acids. The method con-…
Number of citations: 54 pubs.acs.org
HH Wasserman, DL Larsen - Journal of the Chemical Society …, 1972 - pubs.rsc.org
1,4-Endoperoxides are formed in the dyesensitized photo-oxygenations of 1,4-dimethylnaphthalene (Ia), 1,8-dimethylnaphthalene (Ib), 1,4,5-trimethylnaphthalene (Ic), 1,2,4-…
Number of citations: 90 pubs.rsc.org
H Hart, RK Murray Jr - The Journal of Organic Chemistry, 1970 - ACS Publications
The mechanisms operative in the photoisomerization of 2, 2, 3, 4-tetramethyl-l (2H)-naphthalenone (5) to 3, 4-benzo-l, 5, 6, 6-tetramethylbicyclo [3.1. 0] hexen-2-one (6) and in the …
Number of citations: 30 pubs.acs.org
W Cocker, DS Jenkinson - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… in any of the reactions mentioned., By contrast, however, when 8-cyclohexyl-1 : 2 : 4trimethylnaphthalene (11) was heated with selenium 1 : 2 : 4-trimethylnaphthalene was obtained. …
Number of citations: 4 pubs.rsc.org
MC Kloetzel - Journal of the American Chemical Society, 1940 - ACS Publications
The dehydration and cyclization of 2-methyl-5-phenylhexane-2, 5-diol (I) was investigated in order to determine whether hydroaromatic compounds could be synthesized by means of …
Number of citations: 17 pubs.acs.org
M Zhang, Z Li - Oil Shale, 2019 - search.ebscohost.com
The Permian Lucaogou Formation oil shale in the southeast of the Junggar Basin is the oldest oil shale in China. In this study, the biodegradation characteristics of the oil shale are …
Number of citations: 1 search.ebscohost.com
S Abrakasa, C Nwankwo - Journal of Research in Environmental …, 2019 - researchgate.net
The biodegradation of oils is a vital in–reservoir alteration process, the rank of oil accumulations ought to be certain, since it is one of the criteria that is considered in derisking a prospect…
Number of citations: 3 www.researchgate.net
J Shabtai, LRH Klemm, DR Taylor - The Journal of Organic …, 1968 - ACS Publications
The alumina-catalyzed reactions of 1-oxo-2, 2-dimethyl-l, 2-dihydronaphthalene (IX), l-oxo-4, 4-dimethyl-l, 4-dihydronaphthalene (X), and 1-methoxynaphthalene (III) were studied at 320…
Number of citations: 10 pubs.acs.org
R Adams, JE Dunbar - Journal of the American Chemical Society, 1956 - ACS Publications
2-Methyl-o-naphthoquinol-p-toluenesulfonimide acetate, prepared by lead tetraacetate oxidation of 2-methyl-1-p-toluenesulfonamidonaphthalene, adds hydrogen chloride, hydrogen …
Number of citations: 5 pubs.acs.org
SJ Rowland, R Alexander, RI Kagi, DM Jones - Organic Geochemistry, 1986 - Elsevier
Small aliquots of crude oil (Brent, North Sea) were incubated aerobically for periods of up to 14 days with an inoculum of recent sediment. The saturated and aromatic hydrocarbon …
Number of citations: 171 www.sciencedirect.com

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